N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide -

N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Catalog Number: EVT-4658956
CAS Number:
Molecular Formula: C16H15ClN4O
Molecular Weight: 314.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazole carboxamides are a class of heterocyclic compounds that have shown a wide range of biological activities. They often serve as key structural motifs in medicinal chemistry due to their potential to interact with various biological targets. [, , , , , , , , ]

Synthesis Analysis

The synthesis of pyrazole carboxamides can be achieved through various methods, often involving the reaction of substituted pyrazole carboxylic acids with amines in the presence of coupling reagents. [, , , , , ]

Molecular Structure Analysis

The molecular structure of pyrazole carboxamides is characterized by a pyrazole ring directly linked to a carboxamide group. Substitutions on the pyrazole ring, particularly at the 1-, 3-, 4-, and 5- positions, significantly influence their biological activity. [, , , , , , , , , , , , , , , ]

Mechanism of Action

The mechanism of action for pyrazole carboxamides varies depending on the specific target and the substituents present. For example, some act as CB1 receptor antagonists by competitively binding to the receptor and blocking the binding of endogenous cannabinoids. [, , , ] Others function as fungicides, often by inhibiting succinate dehydrogenase (SDH), a key enzyme in fungal respiration. [, ]

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxamides, such as solubility, melting point, and lipophilicity, are influenced by the nature and position of substituents on the pyrazole ring. These properties play a crucial role in determining their bioavailability, metabolic stability, and overall drug-likeness. [, , , , , , , ]

Applications
  • CB1 Receptor Antagonists: These compounds have shown potential in treating obesity and metabolic disorders by blocking the effects of endocannabinoids. [, , , ]
  • Fungicides: Derivatives of pyrazole carboxamides have demonstrated potent antifungal activity, particularly against plant pathogens, by inhibiting essential fungal enzymes like SDH. [, ]
  • Antimicrobial Agents: Some compounds exhibit activity against bacteria, expanding their potential therapeutic applications. [, ]
  • Compound Description: This compound's crystal structure was reported in a scientific paper. []
  • Relevance: This compound shares the core structure of 1-methyl-1H-pyrazole-4-carboxamide with N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. The differences lie in the substituents at the 3- and 5- positions of the pyrazole ring. Understanding the structural variations and their impact on crystal packing provides insights into designing related compounds.
  • Compound Description: This compound's crystal structure was reported, providing valuable information about its molecular geometry and packing arrangement. []
  • Relevance: Similar to the previous compound, this molecule also shares the 1-methyl-1H-pyrazole-4-carboxamide core with N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. The variation in substituents at the 3- and 5-positions of the pyrazole ring highlights the potential for modifying this scaffold for exploring structure-activity relationships.

3-(Difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide

  • Compound Description: This compound is a plant protection agent with a newly discovered crystalline form. This new form could exhibit improved properties compared to previously known forms, such as better solubility or stability, making it more suitable for formulation and application. [, ]
  • Relevance: This compound also belongs to the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide class, highlighting the versatility of this scaffold in developing bioactive molecules. Compared to N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, the key differences reside in the substituents on the pyrazole ring, particularly the presence of a 3′,4′,5′-trifluoro[1,1′-biphenyl] group. ,

N-(4-Bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide

  • Compound Description: The crystal structure of this compound reveals a distinct molecular conformation and intermolecular interactions. []
  • Relevance: This compound exhibits structural similarities to N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, especially in the N-benzyl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety. This highlights the potential for modifying the benzyl and pyrazole substituents to explore structure-activity relationships.

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist, exhibiting significant weight-loss efficacy in diet-induced obese mice. []
  • Relevance: While this compound's structure significantly differs from N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, both molecules are designed to interact with specific biological targets, highlighting the importance of tailored molecular structures in drug discovery. The presence of the 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide moiety in both molecules emphasizes the role of this structural feature in their respective biological activities.

(E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine

  • Compound Description: This compound's crystal structure reveals two independent molecules in the asymmetric unit with similar conformations. []
  • Relevance: Both this compound and N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide share the 3-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole core structure, emphasizing the significance of this motif in various chemical contexts.

N-(1-(4-(4-(tert-butyl)benzamido)phenyl)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide (U22)

  • Compound Description: This compound showed potent in vitro and in vivo antifungal activity against Sclerotinia sclerotiorum, potentially by targeting succinate dehydrogenase. []
  • Relevance: This compound shares the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core structure with N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. The different substituents at the 5-position of the pyrazole ring, a pyrrole in the target compound and an elaborate N-substituted carboxamide in U22, may be responsible for the distinct biological activities.

1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole

  • Compound Description: This pyrrole-pyrazole derivative was synthesized through a green chemistry approach using citric acid as a catalyst. []
  • Relevance: Both this compound and N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide share the 5-(1H-pyrrol-1-yl)-3-methyl-1H-pyrazole core, highlighting the prevalence of this structural motif in different chemical contexts.

1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides

  • Compound Description: This group of compounds exhibit varying affinities for cannabinoid receptors hCB1 and hCB2, making them potentially useful for studying the endocannabinoid system. []
  • Relevance: This class of compounds share the 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide core with N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. The key structural difference is the presence of a methyl group on the pyrazole ring in the target compound, which could potentially influence its binding affinity and selectivity towards specific targets.

(E)-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}-3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole

  • Compound Description: The crystal structure of this compound reveals an "extended" conformation stabilized by intramolecular hydrogen bonding. []
  • Relevance: Similar to several other compounds on this list, this molecule also shares the 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole core with N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. The variations in substituents and their influence on molecular conformation provide valuable insights for designing and modifying pyrazole-based compounds.

3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde

  • Compound Description: The crystal structure of this compound illustrates its molecular conformation and packing arrangement, characterized by weak C-H⋯O and C-H⋯N interactions. []
  • Relevance: This compound shares the 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole core with N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. Studying such closely related structures reveals how minor modifications, like replacing the carbaldehyde with carboxamide, can impact the molecular packing and potentially the physicochemical properties of these compounds.

1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

  • Compound Description: AMG 458 is a potent and orally bioavailable c-Met inhibitor demonstrating significant antitumor activity in xenograft models by selectively targeting c-Met over VEGFR2. []
  • Relevance: While AMG 458 shares the core structure of 5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide with N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, the significant structural differences, such as the lack of aromaticity in the pyrazole ring of AMG 458 and the presence of various complex substituents, highlight the diverse structural space occupied by pyrazole-containing compounds.

1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528)

  • Compound Description: This compound is a high-affinity ligand for the cerebral cannabinoid receptor (CB1) and has been investigated as a potential PET radioligand for imaging CB1. []
  • Relevance: Both JHU75528 and N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide share the 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide motif, highlighting the relevance of this structural feature in designing molecules with affinity for biological targets.

1-(2-bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)

  • Compound Description: This is another high-affinity ligand for CB1 receptors and, similar to JHU75528, has been explored as a potential PET radioligand for studying CB1. []
  • Relevance: JHU75575, like the target compound, also features the 1-aryl-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide core structure. The key difference lies in the halogen substituent on the phenyl ring (bromine in JHU75575 and chlorine in the target compound), offering insights into the structure-activity relationships of this class of compounds.

3-Methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: The crystal structure of this compound reveals its molecular conformation and weak C-H⋯O hydrogen bonding interactions. []
  • Relevance: This compound shares the 3-Methyl-1-phenyl-1H-pyrazole core with N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. Despite the differences in substituents at the 4 and 5 positions, studying their structures can provide valuable information about their conformational preferences and potential intermolecular interactions.

N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m)

  • Compound Description: This compound demonstrated potent antifungal activity against various phytopathogenic fungi, possibly by inhibiting succinate dehydrogenase (SDH). []
  • Relevance: 9m shares the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core with N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. Despite the difference in the substituents at the 5 position of the pyrazole ring, the shared structural features underline the potential of this scaffold in designing new fungicidal agents.

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives

  • Compound Description: This series of compounds displayed promising anti-tobacco mosaic virus (TMV) activity, potentially by targeting the TMV PC protein. []
  • Relevance: This class of compounds, specifically the shared 1-aryl-3-methyl-1H-pyrazole-4-carboxamide motif, emphasizes the importance of this structural feature in designing antiviral agents. While the target compound, N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, does not possess antiviral activity, exploring the structural variations within this class might provide insights into designing novel compounds with different biological activities.

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

  • Compound Description: A-867744 is a selective positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor (nAChR), demonstrating potential for treating cognitive deficits in schizophrenia and Alzheimer's disease. []
  • Relevance: Although A-867744 and N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide target different biological pathways, both showcase the significance of fine-tuning molecular structures to achieve specific pharmacological profiles.

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

  • Compound Description: FN-1501 exhibits potent inhibitory activity against FLT3 and CDK kinases, making it a potential therapeutic candidate for acute myeloid leukemia (AML). []
  • Relevance: Although FN-1501 and N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide possess different biological activities, they both underscore the importance of the 1H-pyrazole-3-carboxamide scaffold in medicinal chemistry. By modifying the substituents on this core structure, researchers can develop compounds with diverse pharmacological profiles for various therapeutic applications.

N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g)

  • Compound Description: This compound exhibits high insecticidal activity against the diamondback moth (Plutella xylostella), potentially by acting on the insect ryanodine receptor (RyR). []
  • Relevance: While 5g shares the 1-aryl-1H-pyrazole-4-carboxamide moiety with N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, the presence of an additional pyrazole ring and other substituents in 5g highlights the structural diversity possible within this class of compounds and its potential for exploring various biological targets.

(+)-(4R)-trans-2-(4-fluorophenyl)-5-(1-methylethyl)-N,3-diphenyl-1-[(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-4-carboxamide ((+)-33)

  • Compound Description: (+)-33 demonstrates potent inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. []
  • Relevance: Even though (+)-33 and N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide differ significantly in their structures and biological targets, both compounds emphasize the significance of substituted heterocyclic scaffolds in medicinal chemistry.

2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide

  • Compound Description: This compound exhibits both fungicidal and antiviral activities, notably against the tobacco mosaic virus. []
  • Relevance: While structurally distinct from N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, both compounds highlight the potential of incorporating heterocyclic moieties, such as pyrazole and thiazole, in developing biologically active compounds.

5-{(E)-[4-(2”,5”-Dioxo-2”,5”-Dihydro-1H-Pyrrol-1-yl)phenyl]diazenyl}-2-methyl-N3-phenyl-3-thiophenecarboxamide Analogues

  • Compound Description: These analogues exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. []
  • Relevance: Although structurally different from N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, these compounds showcase the potential of incorporating various heterocyclic moieties, such as thiophene and pyrrole, in developing compounds with desirable biological activities.

Amide Derivatives of 4-(3-methyl-5-(piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile

  • Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activities. []
  • Relevance: Despite the distinct structures compared to N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, this series of compounds highlights the versatility of pyrazole derivatives in medicinal chemistry and their potential for developing novel antimicrobial agents.

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound acts as a potential peripheral cannabinoid-1 receptor inverse agonist, offering potential therapeutic applications for metabolic disorders. []

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide

  • Compound Description: This compound exhibited potent and selective inhibition of FLT3, particularly the FLT3-ITD mutant, making it a promising lead for developing AML therapies. []
  • Relevance: While structurally distinct from N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, both compounds demonstrate the continued interest in developing novel inhibitors for challenging therapeutic targets like FLT3.
  • Compound Description: This compound, an analog of JHU75528, is a promising PET radioligand for imaging cannabinoid type 1 receptors (CB1). Its longer half-life makes it suitable for studying CB1's role in neurological and psychiatric disorders. []
  • Relevance: [18F]JHU88868 and N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide share the 1-(2,4-dichlorophenyl)-4-cyano-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide core. The key difference lies in the presence of a fluoroethoxyphenyl group at the 5 position of the pyrazole ring in [18F]JHU88868, allowing for its use in PET imaging.
  • Compound Description: This series of compounds was developed as potent and selective CB1 receptor antagonists, with potential for treating obesity. []
  • Relevance: This series of compounds, while structurally different from N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, highlights the feasibility of replacing the pyrazole 5-aryl substituent with a 2-thienyl moiety for achieving desired biological activity.

(S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

  • Compound Description: This compound, available in various solid forms, is the subject of patent applications for pharmaceutical preparations. [, ]
  • Relevance: While structurally distinct from N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, both compounds highlight the importance of chirality in drug development, as the (S)-enantiomer is specifically mentioned in the patent application. ,

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: SR141716A, a potent and selective CB1 antagonist, has been extensively studied for its interactions with the CB1 receptor. [, ]
  • Relevance: SR141716A shares the core structure of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-methyl-1H-pyrazole-3-carboxamide with N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. The differences in their substituents at the 5-position of the pyrazole ring and the presence of a methyl group at the 4-position in SR141716A contribute to their distinct pharmacological profiles. ,

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime

  • Compound Description: The crystal structure of this compound has been reported, providing insights into its molecular geometry and packing. []
  • Relevance: This compound shares the 1-methyl-1H-pyrazole core with N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. The presence of a trifluoromethyl group at the 3-position and various other substituents in this compound showcases the structural diversity and the potential for incorporating different functional groups within the pyrazole scaffold.
  • Compound Description: This class of compounds represents a novel series of molecules synthesized using a new one-step method. []
  • Relevance: This class of compounds shares the core structure of N-benzyl-1H-pyrazole-4-carboxamide with N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. The presence of a cyclopropyl substituent on the nitrogen atom in this class of compounds highlights the possibility of introducing various alkyl or aryl groups at this position, potentially influencing their pharmacological properties.

Properties

Product Name

N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide

Molecular Formula

C16H15ClN4O

Molecular Weight

314.77 g/mol

InChI

InChI=1S/C16H15ClN4O/c1-20-16(21-7-2-3-8-21)14(11-19-20)15(22)18-10-12-5-4-6-13(17)9-12/h2-9,11H,10H2,1H3,(H,18,22)

InChI Key

OXQWSWMOZWFUAQ-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)C(=O)NCC2=CC(=CC=C2)Cl)N3C=CC=C3

Canonical SMILES

CN1C(=C(C=N1)C(=O)NCC2=CC(=CC=C2)Cl)N3C=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.